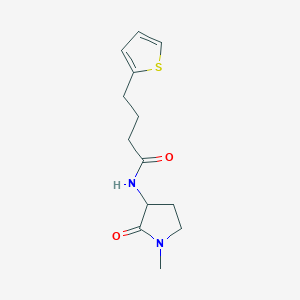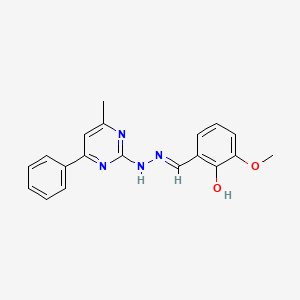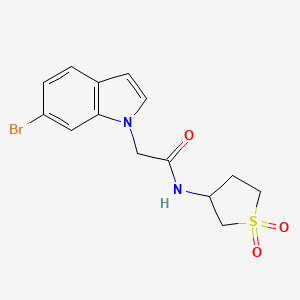![molecular formula C16H21N3O6 B6127152 diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)
diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate, also known as DHM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHM is a derivative of malonate, an organic compound commonly used in organic synthesis. DHM has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
Mechanism of Action
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate works by modulating the activity of certain enzymes and receptors in the body. Specifically, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to inhibit the activity of the enzyme aldehyde dehydrogenase (ALDH), which plays a role in the metabolism of alcohol and other toxins in the body. Inhibition of ALDH leads to an accumulation of toxic metabolites, which can cause cell damage and death. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has also been found to activate the receptor GABA-A, which plays a role in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to have various biochemical and physiological effects in the body. In addition to its anticancer properties, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to have neuroprotective effects. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to protect against neuronal damage caused by oxidative stress and inflammation. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate is also relatively non-toxic, which makes it a safe compound to work with in lab settings. However, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has some limitations for use in lab experiments. It is a relatively new compound, and there is still much that is unknown about its properties and potential applications. In addition, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate is not widely available, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate. One area of research is focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a potential therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to have neuroprotective properties, which may be beneficial in the treatment of these conditions. Another area of research is focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a potential anticancer agent. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to have promising results in preclinical studies, and further research is needed to determine its potential for use in cancer treatment.
Synthesis Methods
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base catalyst. The resulting product is then reacted with hydrazine hydrate to form the hydrazone intermediate. Finally, the hydrazone intermediate is treated with an amine catalyst to yield diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as a yellow crystalline solid.
Scientific Research Applications
Diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been the subject of various scientific studies due to its potential therapeutic applications. One area of research has been focused on the use of diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate as an anticancer agent. diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation. In addition, diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]carbamimidoyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-4-24-15(21)13(16(22)25-5-2)14(17)19-18-9-10-6-7-12(23-3)11(20)8-10/h6-9,20-21H,4-5H2,1-3H3,(H2,17,19)/b15-13+,18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYAZNDOXNMFDN-ROJNZVQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN=CC1=CC(=C(C=C1)OC)O)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N=C/C1=CC(=C(C=C1)OC)O)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(dimethylamino)-3-(4-methoxy-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6127102.png)

![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(4-{1-[(2-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6127128.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)